2-(3-Methoxyphenyl)-1,3,2-dioxaborinane
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Overview
Description
2-(3-Methoxyphenyl)-1,3,2-dioxaborinane is an organoboron compound that features a boron atom within a dioxaborinane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane typically involves the reaction of 3-methoxyphenylboronic acid with a diol under acidic conditions to form the dioxaborinane ring. The reaction is generally carried out in the presence of a catalyst, such as palladium, and under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a different oxidation state.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions often involve heating and an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki–Miyaura coupling reactions, the major products are biaryl compounds .
Scientific Research Applications
2-(3-Methoxyphenyl)-1,3,2-dioxaborinane has several scientific research applications, including:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane in cross-coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group to the palladium catalyst. This process is followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane include other boronic esters and boronic acids, such as phenylboronic acid and 2-(4-methoxyphenyl)-1,3,2-dioxaborinane .
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-12-10-5-2-4-9(8-10)11-13-6-3-7-14-11/h2,4-5,8H,3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYXSKRQIVSGLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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